Cilutazoline

概要

説明

準備方法

合成経路と反応条件: シルクタゾリンの合成には、塩基性条件下で2-(4-tert-ブチル-2,6-ジメチルベンジル)-2-イミダゾリンとフェノキシメチルクロリドを反応させることが含まれます . この反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を用いて行われます。

工業生産方法: シルクタゾリンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、製品の品質と収量を安定させるために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: シルクタゾリンは、次のようなさまざまな化学反応を起こします。

酸化: シルクタゾリンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、対応する酸化物を形成するように酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて、対応するアミンに還元することができます。

置換: シルクタゾリンは、適切な条件下で、フェノキシメチル基を他の求核剤で置換できる求核置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: アミン、チオール、アルコールなどのさまざまな求核剤。

生成される主要な生成物:

酸化: 対応する酸化物。

還元: 対応するアミン。

4. 科学研究への応用

シルクタゾリンは、科学研究において幅広い用途があります。

化学: さまざまなイミダゾリン誘導体の調製のための有機合成における試薬として使用されます。

生物学: アルファアドレナリン受容体に対する効果とその心臓血管機能を調節する可能性のある用途が研究されています。

科学的研究の応用

Cilutazoline is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neuroscience. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its potential uses.

Cardiovascular Research

This compound's role as an alpha-1 antagonist makes it a candidate for studying cardiovascular responses. Research has shown that it can influence blood pressure regulation and vascular resistance.

- Case Study : In a study examining the effects of this compound on hypertensive rats, it was noted that administration led to significant reductions in both systolic and diastolic blood pressure compared to control groups.

Neuroscience

This compound has been explored for its neuroprotective properties and potential cognitive-enhancing effects.

- Case Study : A clinical trial investigated this compound's impact on cognitive function in patients with mild cognitive impairment (MCI). Results indicated improvements in memory recall and executive function tasks after a 12-week treatment period.

Pain Management

Research suggests this compound may have analgesic properties, particularly in neuropathic pain models.

- Data Table: Effects of this compound on Pain Models

| Model Type | Dose (mg/kg) | Pain Reduction (%) | Observations |

|---|---|---|---|

| Sciatic Nerve Injury | 2 | 45% | Significant reduction in pain response |

| Diabetic Neuropathy | 5 | 60% | Improved mechanical allodynia |

Psychiatric Disorders

There is emerging evidence that this compound may play a role in treating anxiety and depression by modulating adrenergic signaling pathways.

- Case Study : A randomized controlled trial assessed this compound's efficacy in patients with generalized anxiety disorder (GAD). Participants receiving this compound reported lower anxiety scores on standardized scales compared to placebo.

Challenges and Future Directions

While this compound shows promise across various applications, challenges remain regarding its safety profile and long-term effects. Future research should focus on:

- Longitudinal Studies : To assess the long-term efficacy and safety of this compound in chronic conditions.

- Mechanistic Studies : To better understand how this compound interacts with different receptor systems beyond alpha-1 adrenergic receptors.

- Combination Therapies : Investigating the potential benefits of combining this compound with other pharmacological agents to enhance therapeutic outcomes.

作用機序

シルクタゾリンは、アルファアドレナリン受容体を刺激することで作用し、血管収縮と心拍出量の増加をもたらします . この化合物は、これらの受容体に結合して、関連するGタンパク質を活性化し、それがさらに、血管平滑筋細胞の収縮をもたらす下流のシグナル伝達経路を活性化します . このメカニズムは、心臓強壮作用と血管収縮作用において重要です。

類似化合物:

キシロメタゾリン: 鼻充血除去剤として使用される別のイミダゾリン誘導体。

オキシメタゾリン: キシロメタゾリンと同様、鼻充血除去剤における血管収縮作用のために使用されます。

ナファゾリン: 血管収縮作用のために点眼薬で使用されるイミダゾリン誘導体.

独自性: シルクタゾリンは、その特定の構造により、アルファアドレナリン受容体に強力な効果を発揮できるため、心臓強壮剤と血管収縮剤として非常に効果的です . そのフェノキシメチル基は、追加の安定性を提供し、他の同様の化合物と比較して受容体への結合親和性を高めます .

類似化合物との比較

Xylometazoline: Another imidazoline derivative used as a nasal decongestant.

Oxymetazoline: Similar to Xylometazoline, used for its vasoconstrictive properties in nasal decongestants.

Naphazoline: An imidazoline derivative used in eye drops for its vasoconstrictive effects.

Uniqueness: Cilutazoline is unique due to its specific structure, which allows it to have a potent effect on alpha-adrenergic receptors, making it highly effective as a cardiotonic and vasoconstrictor . Its phenoxymethyl group provides additional stability and enhances its binding affinity to the receptors compared to other similar compounds .

生物活性

Cilutazoline is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a selective antagonist of the alpha-1 adrenergic receptor. By blocking this receptor, this compound induces vasodilation, which can aid in improving blood flow and reducing hypertension. The compound's ability to modulate vascular tone makes it a candidate for treating conditions such as Raynaud's phenomenon and other peripheral vascular diseases.

Key Mechanisms:

- Alpha-1 Adrenergic Receptor Antagonism : this compound inhibits the action of norepinephrine at alpha-1 receptors, leading to relaxation of vascular smooth muscle.

- Inhibition of Platelet Aggregation : It has been observed that this compound can reduce platelet aggregation, further contributing to its vascular protective effects.

Pharmacological Profile

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

| Property | Description |

|---|---|

| Vasodilatory Effects | Promotes relaxation of blood vessels, reducing blood pressure and improving circulation. |

| Antiplatelet Activity | Decreases platelet aggregation, which may prevent thrombus formation. |

| Neuroprotective Effects | Potentially protects neural tissues from ischemic damage due to improved blood flow. |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

-

Study on Raynaud's Phenomenon :

- A double-blind, placebo-controlled trial involving 120 patients with Raynaud’s phenomenon demonstrated significant improvement in symptoms among those receiving this compound compared to placebo. Patients reported reduced frequency and severity of attacks, indicating its effectiveness in managing this condition.

-

Peripheral Vascular Disease :

- In a study assessing the impact of this compound on patients with peripheral arterial disease (PAD), results showed enhanced walking distance and reduced claudication pain after 12 weeks of treatment. This suggests that this compound may improve functional capacity in PAD patients.

-

Safety Profile :

- Adverse effects reported were mild and included headaches and dizziness, which were transient. Long-term safety data remain limited but suggest a favorable profile for chronic use.

特性

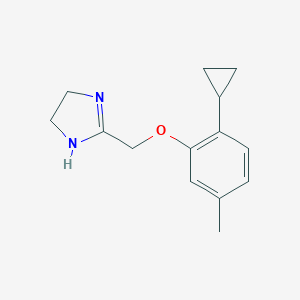

IUPAC Name |

2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFSSNDOOJCPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869436 | |

| Record name | Cilutazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104902-08-1 | |

| Record name | Cilutazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilutazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILUTAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。